N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide
Overview
Description
N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes furoyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(2-furoylamino)benzoic acid, which is then reacted with 2-amino-5-methoxyphenyl-2-furamide under specific conditions to form the final product. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furoic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-bromo-benzamide: Shares structural similarities but differs in its halogen substitution.
N-benzoylglycine: Similar in having a benzoyl group but differs in its overall structure and functional groups.
Uniqueness
N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide is unique due to its combination of furoyl and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[[2-(furan-2-carbonylamino)-4-methoxyphenyl]carbamoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-31-17-10-11-18(19(14-17)27-24(30)21-5-3-13-33-21)26-22(28)15-6-8-16(9-7-15)25-23(29)20-4-2-12-32-20/h2-14H,1H3,(H,25,29)(H,26,28)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWNELXXYJNVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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